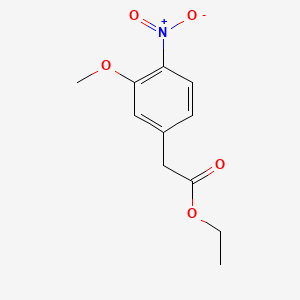
Ethyl 3-methoxy-4-nitrophenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methoxy-4-nitrophenylacetate is an organic compound with the molecular formula C11H13NO5 and a molecular weight of 239.22 g/mol It is an ester derivative, characterized by the presence of an ethyl group, a methoxy group, and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methoxy-4-nitrophenylacetate typically involves the esterification of 3-methoxy-4-nitrophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-methoxy-4-nitrophenylacetic acid+ethanolH2SO4ethyl 3-methoxy-4-nitrophenylacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and efficient mixing, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl 3-methoxy-4-nitrophenylacetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-methoxy-4-nitrophenylacetic acid and ethanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Hydrolysis: 3-methoxy-4-nitrophenylacetic acid and ethanol.
Reduction: Ethyl 3-methoxy-4-aminophenylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 3-methoxy-4-nitrophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biological pathways.
Material Science: It may be utilized in the synthesis of novel materials with unique properties.
作用機序
The mechanism of action of ethyl 3-methoxy-4-nitrophenylacetate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active intermediates. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules.
類似化合物との比較
Ethyl 3-methoxy-4-nitrophenylacetate can be compared with other similar compounds, such as:
Ethyl 3-methoxy-4-aminophenylacetate: This compound is similar but contains an amino group instead of a nitro group, which can significantly alter its reactivity and applications.
Mthis compound: This compound has a methyl ester group instead of an ethyl ester group, which can affect its physical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.
特性
CAS番号 |
1258845-94-1 |
|---|---|
分子式 |
C11H13NO5 |
分子量 |
239.227 |
IUPAC名 |
ethyl 2-(3-methoxy-4-nitrophenyl)acetate |
InChI |
InChI=1S/C11H13NO5/c1-3-17-11(13)7-8-4-5-9(12(14)15)10(6-8)16-2/h4-6H,3,7H2,1-2H3 |
InChIキー |
KYWDNCBINYXTAE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])OC |
同義語 |
Benzeneacetic acid, 3-Methoxy-4-nitro-, ethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















